

Spectral data analysis of Tetrabutylammonium tribromide (NMR, IR, UV-Vis)

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Compound of Interest

Compound Name: Tetrabutylammonium tribromide

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Spectral Analysis of Tetrabutylammonium Tribromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data analysis of **Tetrabutylammonium tribromide** (TBATB). The document details the expected outcomes from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, presented in clear, tabular formats for straightforward interpretation. Furthermore, this guide outlines detailed experimental protocols for each analytical technique and includes a visual workflow to illustrate the process of spectral data analysis.

Quantitative Spectral Data Summary

The following tables summarize the key quantitative data obtained from the ^1H NMR, ^{13}C NMR, IR, and UV-Vis spectral analyses of **Tetrabutylammonium tribromide**.

NMR Spectral Data

Table 1: ^1H NMR Spectral Data of **Tetrabutylammonium Tribromide** in CDCl_3

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.31	Triplet	8H	N-CH ₂ - (Methylene protons alpha to Nitrogen)
~1.63	Multiplet	8H	-CH ₂ - (Methylene protons beta to Nitrogen)
~1.41	Multiplet	8H	-CH ₂ - (Methylene protons gamma to Nitrogen)
~0.98	Triplet	12H	-CH ₃ (Terminal methyl protons)

Table 2: ¹³C NMR Spectral Data of **Tetrabutylammonium Tribromide** in CDCl₃

Chemical Shift (δ) ppm	Assignment
~58.6	N-CH ₂ - (Carbon alpha to Nitrogen)
~24.0	-CH ₂ - (Carbon beta to Nitrogen)
~19.6	-CH ₂ - (Carbon gamma to Nitrogen)
~13.6	-CH ₃ (Terminal methyl carbon)

IR Spectral Data

Table 3: Key IR Absorption Bands of **Tetrabutylammonium Tribromide**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2960-2870	Strong	C-H stretching (of butyl groups)
1470-1450	Medium	C-H bending (of butyl groups)
~740	Strong	Asymmetric stretching of the Br ₃ ⁻ anion

UV-Vis Spectral Data

Table 4: UV-Vis Absorption Data of **Tetrabutylammonium Tribromide**

λ_{max} (nm)	Molar Absorptivity (ϵ)	Solvent	Chromophore
~279	High	Dichloromethane	Br ₃ ⁻ anion

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below. These protocols are designed to ensure high-quality and reproducible results.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of **Tetrabutylammonium tribromide**.

Materials:

- **Tetrabutylammonium tribromide** (solid)
- Deuterated chloroform (CDCl₃) with 0.03% (v/v) Tetramethylsilane (TMS)
- NMR tubes (5 mm)
- NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

- **Sample Preparation:** Accurately weigh approximately 10-20 mg of **Tetrabutylammonium tribromide** and dissolve it in approximately 0.6 mL of CDCl_3 in a clean, dry vial.
- **Transfer to NMR Tube:** Transfer the solution to a 5 mm NMR tube.
- **Instrument Setup:**
 - Insert the NMR tube into the spectrometer.
 - Lock onto the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity.
 - Tune the probe for both ^1H and ^{13}C frequencies.
- **^1H NMR Acquisition:**
 - Acquire the ^1H NMR spectrum using standard parameters (e.g., 90° pulse, 2-4 second relaxation delay, 16-32 scans).
 - Reference the spectrum to the TMS signal at 0.00 ppm.
- **^{13}C NMR Acquisition:**
 - Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence.
 - A larger number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio.
 - Reference the spectrum to the CDCl_3 solvent peak at 77.16 ppm.
- **Data Processing:** Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration (for ^1H NMR).

IR Spectroscopy

Objective: To obtain the infrared absorption spectrum of solid **Tetrabutylammonium tribromide**.

Method 1: Attenuated Total Reflectance (ATR)

Materials:

- **Tetrabutylammonium tribromide** (solid)
- FTIR spectrometer with an ATR accessory (e.g., with a diamond crystal)
- Spatula

Procedure:

- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
- Sample Application: Place a small amount of the solid **Tetrabutylammonium tribromide** onto the ATR crystal.
- Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.
- Spectrum Acquisition: Acquire the IR spectrum over the desired range (e.g., 4000-400 cm^{-1}). Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.

Method 2: KBr Pellet

Materials:

- **Tetrabutylammonium tribromide** (solid)
- Potassium bromide (KBr), IR grade, desiccated
- Agate mortar and pestle

- Pellet press

Procedure:

- Sample Preparation: Grind a small amount (1-2 mg) of **Tetrabutylammonium tribromide** with approximately 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.
- Pellet Formation: Transfer the powder to a pellet press die and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
- Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

UV-Vis Spectroscopy

Objective: To determine the absorption maximum (λ_{max}) of the tribromide anion in **Tetrabutylammonium tribromide**.

Materials:

- **Tetrabutylammonium tribromide** (solid)
- Spectroscopic grade solvent (e.g., dichloromethane or acetonitrile)
- Quartz cuvettes (1 cm path length)
- UV-Vis spectrophotometer

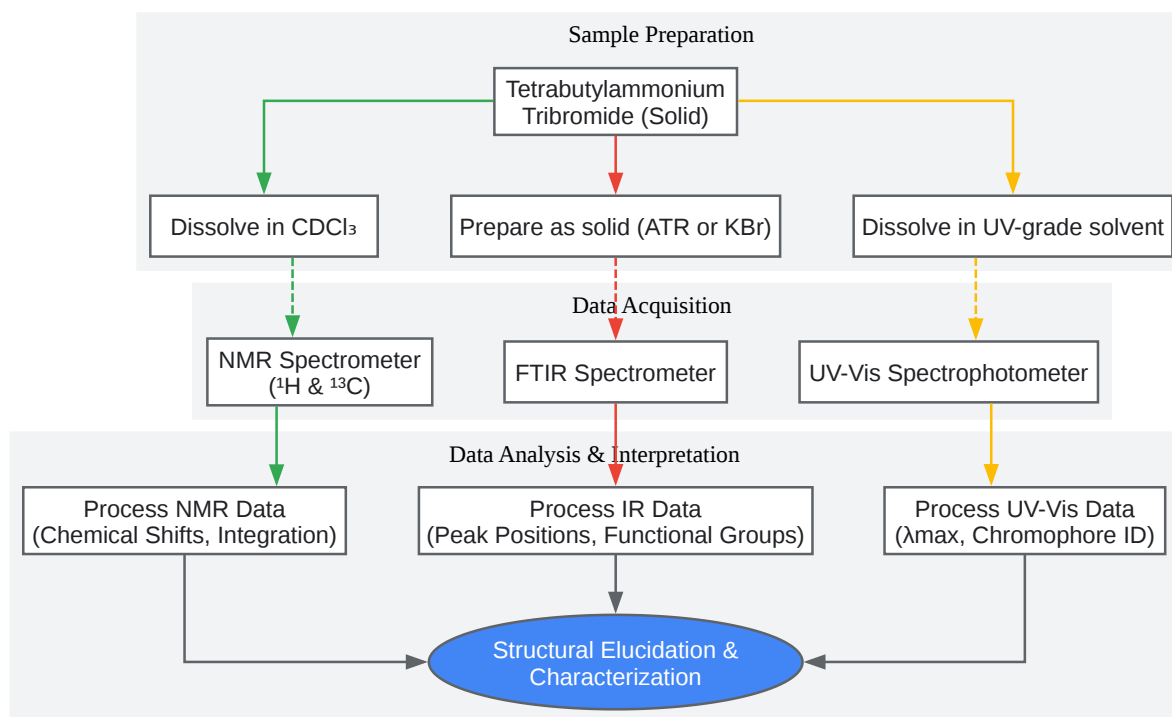
Procedure:

- Solution Preparation: Prepare a dilute solution of **Tetrabutylammonium tribromide** in the chosen solvent. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λ_{max} .
- Instrument Setup:
 - Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

- Set the desired wavelength range for scanning (e.g., 200-400 nm).
- Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and record a baseline correction.
- Sample Measurement: Rinse the cuvette with the prepared sample solution, then fill it and place it in the sample holder of the spectrophotometer.
- Spectrum Acquisition: Record the UV-Vis absorption spectrum of the sample.
- Data Analysis: Determine the wavelength of maximum absorbance (λ_{max}) from the spectrum.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectral analysis of **Tetrabutylammonium tribromide**, from initial sample handling to final data interpretation.



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Caption: Workflow for Spectral Analysis of **Tetrabutylammonium Tribromide**.

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